N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a benzothiazole-derived compound featuring a 4,6-difluoro-substituted benzo[d]thiazole core linked to a propanamide chain with a 4-methoxyphenylthio moiety.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c1-23-11-2-4-12(5-3-11)24-7-6-15(22)20-17-21-16-13(19)8-10(18)9-14(16)25-17/h2-5,8-9H,6-7H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMUBGBMRBSWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.
Thioether Formation: The 4-methoxyphenylthio group can be introduced by reacting the benzo[d]thiazole intermediate with 4-methoxyphenylthiol in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Propanamide Introduction: The final step involves the acylation of the thioether intermediate with a suitable propanoyl chloride derivative in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used as a probe to study biological pathways involving thiazole derivatives and their interactions with biological macromolecules.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Analytical Properties of Selected Analogues
Table 2: Spectroscopic Signatures
Research Implications
Its propanamide chain may provide conformational flexibility compared to rigid oxadiazole hybrids (). Further studies should explore its enzymatic targets (e.g., kinases, CD73) and compare bioactivity with triazole-thiones () and pyridine derivatives ().
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a benzothiazole moiety substituted with fluorine and a thioether linkage to a propanamide group. The synthesis typically involves:
- Formation of the Benzothiazole Core: This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate carboxylic acid derivatives.
- Electrophilic Fluorination: Fluorine atoms are introduced using reagents like N-fluorobenzenesulfonimide (NFSI).
- Amide Coupling: The final structure is formed through amide coupling reactions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation or cancer cell proliferation.
- Receptor Modulation: It may bind to receptors, altering their activity and influencing signal transduction pathways .
3.1 Antiparasitic Activity
Research indicates that compounds structurally related to this compound exhibit significant antiparasitic properties. For instance, derivatives have shown effectiveness against Toxocara canis, demonstrating a concentration-dependent reduction in parasite viability .
3.2 Antifungal Properties
Recent studies have identified benzothiazole derivatives as potent inhibitors of fungal pathogens. For example, similar compounds have demonstrated high efficacy against Fusarium graminearum, with effective concentrations (EC50 values) significantly lower than those of established fungicides .
3.3 Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated in various human cell lines. Preliminary results suggest that while exhibiting antiparasitic activity, the compound maintains a favorable selectivity index, indicating lower cytotoxicity compared to other benzimidazole derivatives .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Antiparasitic | Toxocara canis | 50 | |
| Antifungal | Fusarium graminearum | 0.93 | |
| Cytotoxicity | Human Cell Lines | >250 |
5. Conclusion
This compound presents promising biological activity across various domains including antiparasitic and antifungal applications. Its mechanism of action suggests multiple pathways for therapeutic intervention, making it a candidate for further investigation in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
